methyl N-[(3S)-pyrrolidin-3-yl]carbamate
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Overview
Description
Methyl (3S)-3-pyrrolidinylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3S)-pyrrolidin-3-yl]carbamate typically involves the reaction of pyrrolidine with methyl chloroformate under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Pyrrolidine} + \text{Methyl chloroformate} \rightarrow \text{Methyl (3S)-3-pyrrolidinylcarbamate} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-pyrrolidinylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of methyl N-[(3S)-pyrrolidin-3-yl]carbamate.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-pyrrolidinylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[(3S)-pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-pyrrolidinylcarbamate: shares structural similarities with other carbamates, such as ethyl carbamate and phenyl carbamate.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid.
Uniqueness
Methyl (3S)-3-pyrrolidinylcarbamate is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a carbamate group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl N-[(3S)-pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-5-2-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
FMPLMLGQGLTMRJ-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)N[C@H]1CCNC1 |
Canonical SMILES |
COC(=O)NC1CCNC1 |
Origin of Product |
United States |
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